3-Amino-4-imidazol-1-yl-benzoic acid
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Overview
Description
3-Amino-4-imidazol-1-yl-benzoic acid is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.2 g/mol . It features an imidazole ring attached to a benzoic acid moiety, with an amino group at the 3-position of the benzene ring. This compound is primarily used in biochemical research, particularly in the study of proteomics .
Scientific Research Applications
3-Amino-4-imidazol-1-yl-benzoic acid has several applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include 3-amino-4-imidazol-1-yl-benzoic acid, are known to have a broad range of chemical and biological properties . They are used in the development of new drugs and show different biological activities .
Mode of Action
Imidazole derivatives are known to interact with various targets, leading to a range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, suggesting diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that imidazole-containing compounds, such as 3-Amino-4-imidazol-1-yl-benzoic acid, can interact with various enzymes and proteins
Cellular Effects
Imidazole-containing compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Imidazole-containing compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 3-Amino-4-imidazol-1-yl-benzoic acid typically involves the reaction of benzoic acid derivatives with imidazole. One common method includes the use of benzoic acid chloride and imidazole under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the imidazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
3-Amino-4-imidazol-1-yl-benzoic acid undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
3-Amino-4-imidazol-1-yl-benzoic acid can be compared with other imidazole-containing compounds, such as:
4-(Imidazol-1-yl)benzoic acid: Similar structure but lacks the amino group at the 3-position.
5,5’-Bis(1H-imidazol-1-yl)-2,2’-bithiophene: Contains two imidazole rings and is used in the synthesis of metal-organic frameworks.
3,5-Di(1H-imidazol-1-yl)benzoic acid: Features two imidazole rings attached to a benzoic acid core.
The uniqueness of 3-Amino-
Properties
IUPAC Name |
3-amino-4-imidazol-1-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-8-5-7(10(14)15)1-2-9(8)13-4-3-12-6-13/h1-6H,11H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCNVIYJPLBKEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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